Cas no 65586-74-5 (5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI))

5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI), is a pyrimidine derivative with a substituted phenyl group, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its structure, featuring both a carboxylic acid and a methylphenyl substituent, enables functionalization for the development of heterocyclic compounds. The compound is particularly valuable in medicinal chemistry for designing bioactive molecules due to its potential as a scaffold for kinase inhibitors or other therapeutic agents. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard conditions makes it suitable for use in multi-step reactions, facilitating the preparation of complex target molecules.
5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI) structure
65586-74-5 structure
Product Name:5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI)
CAS No:65586-74-5
MF:C12H10N2O2
MW:214.220002651215
CID:962150
PubChem ID:17606330
Update Time:2025-05-20

5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI)
    • 2-(4-methylphenyl)pyrimidine-5-carboxylic acid
    • SB59917
    • AKOS000283999
    • 2-(p-Tolyl)pyrimidine-5-carboxylic acid
    • 65586-74-5
    • DTXSID90589773
    • 2-(p-Tolyl)pyrimidine-5-carboxylicacid
    • MDL: MFCD08753282
    • Inchi: 1S/C12H10N2O2/c1-8-2-4-9(5-3-8)11-13-6-10(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
    • InChI Key: KPVWREKIPSYZRR-UHFFFAOYSA-N
    • SMILES: OC(C1C=NC(C2C=CC(C)=CC=2)=NC=1)=O

Computed Properties

  • Exact Mass: 214.074227566g/mol
  • Monoisotopic Mass: 214.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.1Ų

5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI) Pricemore >>

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Additional information on 5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI)

Introduction to 5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI) and Its Significance in Modern Chemical Biology

5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI), identified by its CAS number 65586-74-5, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This heterocyclic organic molecule, featuring a pyrimidine core appended with a carboxylic acid group and a 4-methylphenyl substituent, has garnered attention due to its structural versatility and potential biological activities. The compound’s unique chemical framework positions it as a valuable scaffold for the development of novel therapeutic agents.

The pyrimidine ring is a fundamental structural motif in many bioactive molecules, including nucleoside analogs and kinase inhibitors. Its presence in 5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI) suggests potential interactions with biological targets such as enzymes and receptors. The carboxylic acid functionality not only contributes to the compound’s solubility but also provides a site for further chemical modification, enabling the synthesis of derivatives with tailored properties.

The 4-methylphenyl group, also known as p-tolyl, introduces hydrophobicity and electronic tunability to the molecule. This aromatic substituent can influence both the pharmacokinetic profile and the binding affinity of the compound to its target. In recent years, the integration of such substituents into drug-like molecules has been a cornerstone of medicinal chemistry, aimed at optimizing potency and selectivity.

Recent advancements in computational chemistry have facilitated the rapid screening of virtual libraries containing compounds like 5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI). Machine learning models, trained on experimental data, can predict binding affinities and metabolic stability with remarkable accuracy. These tools have enabled researchers to prioritize candidates for experimental validation, significantly reducing the time and cost associated with drug discovery.

In the realm of medicinal chemistry, 5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI) serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various functional group transformations makes it a valuable intermediate in the preparation of kinase inhibitors, antiviral agents, and other therapeutic candidates. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding the compound’s structural diversity.

The compound’s potential biological activity has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes such as protein kinases, which are implicated in various diseases including cancer and inflammatory disorders. The pyrimidine core’s ability to mimic natural nucleobases has also prompted investigations into its role as an antiviral agent. While these studies are still in early stages, they highlight the compound’s promise as a lead structure for further development.

One particularly intriguing aspect of 5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI) is its potential to act as a prodrug. By designing derivatives that are converted into active species within vivo environments, researchers can enhance bioavailability and target specificity. This approach has gained traction in recent years due to its ability to overcome pharmacokinetic barriers associated with small molecule drugs.

The synthesis of 5-Pyrimidinecarboxylic acid, 2-(4-methylphenyl)- (9CI) involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps often include condensation reactions to form the pyrimidine ring followed by functionalization at the 2-position with a 4-methylphenyl group. Advances in green chemistry have also influenced these synthetic routes, promoting methodologies that minimize waste and hazardous reagents.

The compound’s spectroscopic properties have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These data provide critical insights into its molecular structure and purity, ensuring that subsequent biological evaluations are conducted on high-quality material. High-resolution NMR spectra reveal detailed information about proton environments within the molecule.

In conclusion,5-Pyrimidinecarboxylic acid, CAS no65586-74-5, represents a compelling example of how structural diversity can be leveraged to discover novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly significant role in the development of next-generation pharmaceuticals.

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